molecular formula C9H13N3O4 B2959267 isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate CAS No. 505066-07-9

isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Cat. No.: B2959267
CAS No.: 505066-07-9
M. Wt: 227.22
InChI Key: YLVHIQDMYCQABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of an isopropyl ester group attached to the imidazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Nitration: The imidazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated imidazole is alkylated with methyl iodide to introduce the methyl group at the 2-position.

    Esterification: Finally, the compound is esterified with isopropyl alcohol in the presence of a strong acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: 2-(2-methyl-4-amino-1H-imidazol-1-yl)acetic acid.

    Substitution: 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid.

Scientific Research Applications

Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Metronidazole: An imidazole derivative with antimicrobial properties.

    Tinidazole: Another imidazole derivative used as an antiprotozoal agent.

    Omeprazole: A substituted imidazole used as a proton pump inhibitor.

Uniqueness: Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy compared to other imidazole derivatives.

Properties

IUPAC Name

propan-2-yl 2-(2-methyl-4-nitroimidazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6(2)16-9(13)5-11-4-8(12(14)15)10-7(11)3/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVHIQDMYCQABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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